Sialorphin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

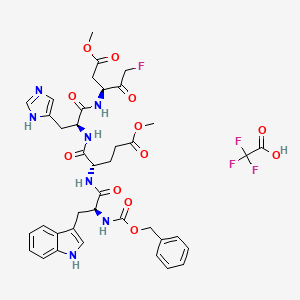

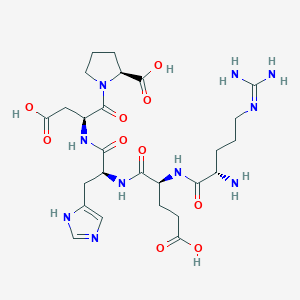

Sialorphin is a neuropeptide characterized by the amino acid sequence glutamine-histidine-asparagine-proline-arginineThis compound is a natural inhibitor of the neutral endopeptidase neprilysin, which is found on the cell surface .

Méthodes De Préparation

Sialorphin and its analogues are typically synthesized using the solid-phase method. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis is carried out under controlled conditions to ensure the correct sequence and structure of the peptide .

Analyse Des Réactions Chimiques

Sialorphin undergoes various chemical reactions, including substitution reactions. An alanine scan of this compound and its hybrids with opiorphin has been performed to study the effect of amino acid substitutions on its activity. Substitution of amino acids such as glutamine, proline, and arginine significantly affects the inhibitory potency of this compound against neprilysin . Common reagents used in these reactions include alanine and other amino acids, and the reactions are typically carried out under controlled conditions to ensure the desired substitutions . The major products formed from these reactions are modified peptides with altered inhibitory activity .

Applications De Recherche Scientifique

Sialorphin has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a lead compound for studying the degradation of enkephalins by neprilysin. This compound and its analogues have been shown to have strong analgesic, anti-inflammatory, immunological, and metabolic effects . In addition, this compound has been investigated for its potential use in treating inflammatory bowel disease and other inflammatory conditions .

Mécanisme D'action

Sialorphin exerts its effects by inhibiting the activity of neprilysin and aminopeptidase N, enzymes responsible for the degradation of endogenous opioid peptides such as enkephalins. By blocking these enzymes, this compound increases the levels of enkephalins, which in turn interact with opioid receptors to produce analgesic and anti-inflammatory effects . The molecular targets of this compound include the binding sites of neprilysin and aminopeptidase N, and its mechanism of action involves the stabilization of these enzymes in an inactive state .

Comparaison Avec Des Composés Similaires

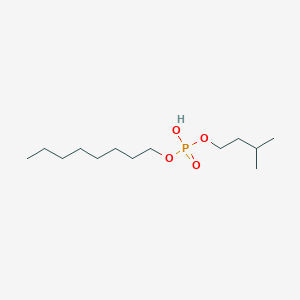

Sialorphin is similar to other endogenous opioid peptide-degrading enzyme inhibitors, such as opiorphin. Both compounds inhibit neprilysin and aminopeptidase N, leading to increased levels of enkephalins and subsequent analgesic and anti-inflammatory effects . this compound is unique in its specific amino acid sequence and its ability to form stable complexes with metal ions . Other similar compounds include lipidated analogues of this compound, which have been shown to have enhanced inhibitory activity and stability .

Propriétés

Formule moléculaire |

C26H40N10O10 |

|---|---|

Poids moléculaire |

652.7 g/mol |

Nom IUPAC |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C26H40N10O10/c27-14(3-1-7-31-26(28)29)21(41)33-15(5-6-19(37)38)22(42)34-16(9-13-11-30-12-32-13)23(43)35-17(10-20(39)40)24(44)36-8-2-4-18(36)25(45)46/h11-12,14-18H,1-10,27H2,(H,30,32)(H,33,41)(H,34,42)(H,35,43)(H,37,38)(H,39,40)(H,45,46)(H4,28,29,31)/t14-,15-,16-,17-,18-/m0/s1 |

Clé InChI |

RHFWFWRXHPWFHP-ATIWLJMLSA-N |

SMILES isomérique |

C1C[C@H](N(C1)C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)N)C(=O)O |

SMILES canonique |

C1CC(N(C1)C(=O)C(CC(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCC(=O)O)NC(=O)C(CCCN=C(N)N)N)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10H-azepino[1,2-a]benzimidazol-10-one](/img/structure/B13817705.png)

![methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-16-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B13817720.png)

![bis[2-(2-hydroxyethoxy)ethyl] benzene-1,2-dicarboxylate](/img/structure/B13817737.png)

![1-[2-(dimethylamino)-3,4-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B13817751.png)